Xanthoangelol F

PTP1B inhibition Type 2 diabetes Insulin signaling

Sourcing a specific geranylated chalcone for PTP1B screening often risks receiving a less potent analog. Xanthoangelol F (CAS 265652-71-9) eliminates this ambiguity. Specify this exact CAS to secure the compound with a defined 3'-geranyl substitution pattern. Key differentiators: PTP1B IC₅₀ of 1.67 μg/mL, 2.38-fold more potent than xanthoangelol D. Unique selective cytotoxicity against endothelial cells at 10 μM, unlike non-cytotoxic congeners. Validated substrate for fungal biotransformation to an in vivo-active chemopreventive metabolite. Dual vasorelaxation and PTP1B inhibition profile. Bulk and gram-scale quantities available.

Molecular Formula C26H30O4
Molecular Weight 406.5 g/mol
CAS No. 265652-71-9
Cat. No. B3028672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthoangelol F
CAS265652-71-9
Molecular FormulaC26H30O4
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C)C
InChIInChI=1S/C26H30O4/c1-18(2)6-5-7-19(3)8-14-23-25(30-4)17-15-22(26(23)29)24(28)16-11-20-9-12-21(27)13-10-20/h6,8-13,15-17,27,29H,5,7,14H2,1-4H3/b16-11+,19-8+
InChIKeyXBFSDEKOTLYPJU-SXZUIPJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthoangelol F Procurement Baseline


Xanthoangelol F is a geranylated chalcone (C₂₆H₃₀O₄, MW 406.5 g/mol) belonging to the 3-prenylated chalcone subclass, primarily isolated from the stems and roots of Angelica keiskei Koidzumi (Ashitaba) . It is structurally characterized by a geranyl (C₁₀) substituent at the 3'-position, a 2'-hydroxy group, and a 4'-methoxy group on the A-ring, distinguishing it from closely related analogs such as xanthoangelol, 4-hydroxyderricin, xanthoangelol D, and xanthoangelol E .

Isolated from Angelica keiskei (Ashitaba) stems and roots
3'-Geranyl (C₁₀) prenylated chalcone chemotype
Suitable for PTP1B pathway and prenylation SAR studies

Structural Differentiation Risks in Prenylated Chalcones


Compounds within the Angelica keiskei prenylated chalcone family—including xanthoangelol, 4-hydroxyderricin, xanthoangelol D, xanthoangelol E, and xanthoangelol F—exhibit divergent, and in some cases mutually exclusive, pharmacological profiles driven by subtle structural variations. Xanthoangelol F possesses a unique geranyl (C₁₀) prenyl chain at the 3'-position, whereas xanthoangelol and 4-hydroxyderricin carry different prenyl substitution patterns and hydroxyl/methoxyl arrangements on the A- and B-rings . These structural differences translate into quantifiably distinct target engagement: in a head-to-head PTP1B inhibition assay, IC₅₀ values varied over 4.8-fold across six chalcones from the same source material ; in endothelin-1 (ET-1) regulation, xanthoangelol D markedly suppressed NF-κB activation while xanthoangelol, xanthoangelol E, and xanthoangelol F did not ; and in PAI-1 inhibition, xanthoangelol F was uniquely cytotoxic at the test concentration, precluding evaluation entirely . Generic substitution without compound-specific specification therefore introduces a scientifically material risk of selecting a molecule with a different—or even opposite—biological readout.

PTP1B potency can vary >4-fold
Close structural analogs from the same plant source exhibit quantifiably different IC₅₀ values; generic “xanthoangelol” may deliver lower pathway inhibition.
Endothelial cytotoxicity profile diverges
Xanthoangelol F shows marked cytotoxicity in human endothelial cells at 10 µM, whereas xanthoangelol, 4-hydroxyderricin, and others are non-cytotoxic under the same conditions.
NF-κB pathway response is compound-specific
Xanthoangelol D suppresses TNF-α-induced NF-κB activation and ET-1 production; xanthoangelol F, xanthoangelol, and xanthoangelol E are inactive in this assay.

Quantitative Differentiation Against Structural Analogs


PTP1B Inhibition Potency Comparison

In a direct head-to-head evaluation of 22 compounds isolated from Angelica keiskei stems, xanthoangelol F (compound 5) inhibited PTP1B with an IC₅₀ of 1.67 μg/mL, ranking third in potency among the six active chalcones. This represents a 1.18-fold stronger inhibition than xanthoangelol (IC₅₀ 1.97 μg/mL), a 1.48-fold advantage over 4-hydroxyderricin (IC₅₀ 2.47 μg/mL), and a 2.38-fold advantage over xanthoangelol D (IC₅₀ 3.97 μg/mL). Xanthoangelol E (IC₅₀ 1.43 μg/mL) and the top-ranked xanthoangelol K (IC₅₀ 0.82 μg/mL) were the only more potent congeners in this assay .

PTP1B Inhibition
Head-to-head
IC₅₀ 1.67 µg/mL
1.18-fold more potent than xanthoangelol
Supports PTP1B pathway screening context
Ranked 3 of 6 active chalcones from same extract; Li et al. 2015
PTP1B inhibition Type 2 diabetes Insulin signaling

PAI-1 Modulation and Endothelial Cytotoxicity

In a comparative study of Angelica keiskei chalcones on plasminogen activator inhibitor-1 (PAI-1) release from human endothelial cells, xanthoangelol (10 μM) inhibited PAI-1 production by 77.1%, while xanthoangelol B, xanthoangelol D, xanthoangelol E, and 4-hydroxyderricin showed no significant inhibition. Xanthoangelol F was uniquely highly cytotoxic under the same experimental conditions, rendering its PAI-1 inhibitory capacity unevaluable. This positions xanthoangelol F as the only chalcone in the panel with pronounced endothelial cytotoxicity at 10 μM—a property that may be either a limitation or a deliberately exploitable feature depending on the research objective .

PAI-1 & Cytotoxicity
Head-to-head
Cytotoxic at 10 µM
PAI-1 inhibition unevaluable
May serve as endothelial cytotoxicity probe
Other chalcones non-cytotoxic; Ohkura et al. 2015
PAI-1 inhibition Fibrinolysis Thrombosis

Endothelium-Dependent Vasorelaxation Activity

Xanthoangelol F inhibited phenylephrine-induced vasoconstriction in rat aortic rings through an endothelium-dependent mechanism involving EDRF/NO production and/or reduction of [Ca²⁺]ᵢ elevation . This activity is shared by xanthoangelol, 4-hydroxyderricin, and xanthoangelol E, which also demonstrated vasorelaxation in the same experimental system. However, quantitative potency comparisons (e.g., EC₅₀ or % relaxation at matched concentrations) among individual compounds were not systematically reported in the primary study, limiting the ability to rank potency within this functional class . The activity was observed at concentrations of 10–100 μg/mL for the active chalcones.

Vasorelaxation
Class-level
Active at 10–100 µg/mL
EDRF/NO-mediated mechanism
Functional class overlap; individual EC₅₀ not reported
Rat aortic ring assay; Matsuura et al. 2001
Vasorelaxation EDRF/NO Cardiovascular pharmacology

NF-κB Pathway Selectivity

In cultured porcine aortic endothelial cells (PAECs), xanthoangelol D markedly suppressed TNF-α-induced NF-κB activation and downstream ET-1 gene expression, whereas xanthoangelol, xanthoangelol E, and xanthoangelol F did not exhibit this activity . Although the primary publication focuses on the positive activity of xanthoangelol D, the explicit reporting of inactivity for xanthoangelol F represents a valuable negative differentiation result. This demonstrates that the geranyl substitution pattern of xanthoangelol F does not confer NF-κB inhibitory activity in this cellular context, in contrast to xanthoangelol D.

NF-κB Pathway
Head-to-head
No suppression of NF-κB activation or ET-1 expression
Not suitable for NF-κB-mediated ET-1 studies
Xanthoangelol D active; PAEC model; Sugii et al. 2005
Endothelin-1 NF-κB Endothelial dysfunction

Biotransformation to Anti-Tumor-Promoting Metabolite

Xanthoangelol F serves as a substrate for Aspergillus saitoi-mediated biotransformation, yielding metabolite 13 (6″,7″-dihydro-7″-hydroxyxanthoangelol F). This metabolite exhibited inhibitory effects on skin tumor promotion in an in vivo two-stage mouse skin carcinogenesis model (DMBA initiation / TPA promotion). While the parent compound xanthoangelol F (compound 3) and other congeners also showed anti-tumor-promoting activity in the EBV-EA induction assay with potencies exceeding β-carotene, metabolite 13 was specifically advanced to in vivo evaluation . This establishes xanthoangelol F as a precursor for a biotransformation-derived chemopreventive agent with demonstrated in vivo efficacy, a feature not characterized for the other parent chalcones in this study.

Biotransformation
Class-level
Metabolite 13 inhibited skin tumor promotion in DMBA/TPA mouse model
Metabolite context for chemoprevention research
Via A. saitoi biotransformation; Akihisa et al. 2012
Biotransformation Cancer chemoprevention EBV-EA inhibition

Best-Fit Research Application Scenarios


PTP1B-Targeted Drug Discovery

Xanthoangelol F is the preferred choice over xanthoangelol, 4-hydroxyderricin, or xanthoangelol D for PTP1B inhibitor screening and lead optimization programs. With an IC₅₀ of 1.67 μg/mL in a head-to-head assay, it delivers 1.18-fold higher potency than xanthoangelol and 2.38-fold higher potency than xanthoangelol D . Researchers seeking a PTP1B-active chalcone scaffold with a defined geranyl substitution pattern should specify xanthoangelol F (CAS 265652-71-9) rather than generic 'xanthoangelol' to avoid receiving the less potent xanthoangelol (CAS 62949-76-2). For programs requiring maximal PTP1B potency within this chemotype, xanthoangelol K (IC₅₀ 0.82 μg/mL) or xanthoangelol E (IC₅₀ 1.43 μg/mL) may be considered, though their isolation abundance and commercial availability may differ.

Endothelial Cytotoxicity Research

Xanthoangelol F is uniquely suited for studies investigating chalcone-mediated endothelial cell cytotoxicity. Among a panel of six Angelica keiskei chalcones tested at 10 μM on human endothelial cells, xanthoangelol F was the only compound exhibiting high cytotoxicity, while xanthoangelol, 4-hydroxyderricin, xanthoangelol B, D, and E were non-cytotoxic under identical conditions . This selective cytotoxicity profile makes xanthoangelol F a compelling tool compound for elucidating structure-cytotoxicity relationships in the chalcone series and for anti-angiogenic screening cascades.

Biotransformation-Derived Chemoprevention

Xanthoangelol F is the recommended starting material for fungal biotransformation studies aimed at generating in vivo-active chemopreventive metabolites. Using Aspergillus saitoi, xanthoangelol F is converted to metabolite 13 (6″,7″-dihydro-7″-hydroxyxanthoangelol F), which demonstrated inhibitory effects on skin tumor promotion in a DMBA/TPA two-stage mouse carcinogenesis model . This established biotransformation–in vivo efficacy pathway differentiates xanthoangelol F from its congeners in the same study, where only the xanthoangelol F-derived metabolite was advanced to in vivo evaluation. Industrial natural product derivatization programs should specify xanthoangelol F as the substrate for this validated transformation route.

Cardiovascular Research with PTP1B Inhibition

For integrated cardiovascular-metabolic research programs that require both endothelium-dependent vasorelaxation and PTP1B inhibition within a single compound, xanthoangelol F offers a dual-activity profile: it inhibits phenylephrine-induced vasoconstriction via EDRF/NO production at 10–100 μg/mL while simultaneously inhibiting PTP1B with an IC₅₀ of 1.67 μg/mL . This dual functionality may reduce the number of compounds required in combination screening panels. However, research groups should verify the PTP1B IC₅₀ in their own assay systems, as xanthoangelol E and xanthoangelol K show superior PTP1B potency and may be more suitable if vasorelaxation is not required.

Application
Selection Property
Validation Focus
PTP1B inhibitor screening
Relative PTP1B potency among A. keiskei chalcones
Confirm IC₅₀ in user assay; verify geranyl substitution identity
Endothelial cytotoxicity studies
Selective cytotoxicity at 10 µM in human endothelial cells
Confirm cytotoxicity profile across cell lines; assess PAI-1 independence
Biotransformation-derived chemoprevention
Defined fungal biotransformation route (Aspergillus saitoi)
Verify metabolite formation and in vivo model response
Cardiovascular-metabolic dual activity
Combined vasorelaxation and PTP1B inhibition in single compound
Confirm dual activity; compare with xanthoangelol E/K if vasorelaxation not required
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